Pevikon

Overview

Description

Pevikon is a powdered polyvinyl chloride (PVC) resin widely utilized as a matrix in preparative electrophoresis and industrial applications. Its primary function is to provide a stable, inert support medium for separating biomolecules (e.g., proteins, antigens) or enhancing material properties in polymer formulations. This compound exists in multiple grades, such as This compound C-870 (used in antigen separation) and This compound P 682 (employed in PVC plastisols), each tailored for specific physicochemical requirements .

Key Characteristics of this compound:

- Electrophoretic Applications: this compound block electrophoresis enables high-yield purification of biomolecules.

- Industrial Use: In PVC plastisols, this compound P 682 improves adhesion to metal surfaces and modifies rheological properties under high shear rates .

- Chemical Stability: Compatible with buffers across a wide pH range (e.g., tris buffer pH 8.6, barbital-HCl pH 8.2) .

Preparation Methods

Polymerization Techniques for Pevikon Synthesis

Two-Stage Suspension Polymerization

The production of this compound involves a two-stage polymerization process to achieve narrow particle size distributions (10–50 µm) . In the first stage , a seed particle (1–10 µm) is synthesized via dispersion polymerization of vinyl chloride monomers. Aromatic vinyl monomers (e.g., styrene) or acrylates are often used to stabilize the seed . The reaction occurs in an aqueous medium with initiators such as potassium persulfate and surfactants like sodium lauryl sulfate to control particle nucleation.

Critical Parameters in Seed Formation:

-

Temperature : 50–70°C to balance reaction rate and particle stability.

-

Monomer-to-water ratio : 1:4 to prevent agglomeration.

-

Stirring speed : 500–1,000 rpm to ensure uniform heat transfer .

Swelling and Secondary Polymerization

In the second stage , the seed particles are swollen with additional vinyl chloride monomer under controlled conditions. The swollen particles undergo secondary polymerization, where the monomer diffuses into the seed and reacts to form a cross-linked network. This step enlarges the particles to the target size (10–30 µm) while maintaining a narrow distribution . The use of plasticizers like dioctyl phthalate (DOP) during this phase enhances porosity, which is critical for high plasticizer acceptance in the final product .

Post-Polymerization Processing

Drying and Sieving

After polymerization, the PVC slurry is centrifuged and dried using spray dryers or fluidized-bed systems. Residual moisture is reduced to <4 g/kg to prevent hydrolytic degradation . The dried powder is sieved through 63 µm mesh to remove oversized aggregates, ensuring a retention rate of ≤45 g/kg on the sieve .

Formulation for Specialty Applications

For electrophoretic supports (e.g., this compound C-870), the polymer is mixed with buffers (e.g., tris-HCl, pH 8.6) and cast into blocks. These blocks are equilibrated under vacuum to remove air bubbles, which could distort protein separation during electrophoresis .

Quality Control and Characterization

Rheological Properties

This compound’s dilatant flow behavior is quantified using rotational viscometers. The viscosity number, measured at 126 cm³/g , reflects its shear-thickening nature, which is ideal for dip-coating processes where high viscosity prevents dripping.

Particle Size and Morphology

Laser diffraction analysis confirms the particle size distribution. The patent-derived method (CA2252514C) achieves a coefficient of variation (CV) of <15% for batches targeting 20 µm . Scanning electron microscopy (SEM) reveals spherical morphology with a porous surface, enhancing plasticizer absorption .

Thermal and Chemical Stability

Thermogravimetric analysis (TGA) shows a volatile content of <4 g/kg at 105°C, ensuring minimal weight loss during processing . The polymer’s density, reported as 2.2 g/cm³ , aligns with typical PVC homopolymers.

Table 1: Typical Properties of this compound P737

| Property | Unit | Value | Method |

|---|---|---|---|

| K-value | – | 71 | ISO 1628-2 |

| Viscosity number | cm³/g | 126 | ISO 1628-2 |

| Wet sieve retention | g/kg | ≤45 | ISO 1624 (63 µm) |

| Volatile matter | g/kg | ≤4 | ISO 1269 |

| Density | g/cm³ | 2.2 | ASTM D792 |

Comparative Analysis with Conventional PVC

This compound distinguishes itself from general-purpose PVC through its tailored rheology and particle structure. Unlike suspension-PVC (S-PVC), which has larger particles (100–200 µm) , this compound’s smaller size and porosity enable rapid plasticizer absorption without requiring high-shear mixing. Additionally, its β-globulin-like electrophoretic mobility in biochemical applications underscores its purity and lack of ionic contaminants .

Challenges and Innovations in Production

A key challenge is maintaining batch consistency during the swelling stage, where minor temperature fluctuations can cause uneven monomer diffusion. Recent advancements include automated feed systems and real-time particle size monitoring using in-line lasers . Furthermore, eco-friendly initiators (e.g., azobisisobutyronitrile derivatives) are being tested to reduce the environmental impact of polymerization .

Chemical Reactions Analysis

Pevikon compounds primarily undergo polymerization reactions. The vinyl chloride monomers can be polymerized through free radical polymerization, which involves the use of initiators such as peroxides or azo compounds. The polymerization process can be carried out in suspension, emulsion, or bulk, depending on the desired properties of the final product .

Scientific Research Applications

Pharmaceutical Applications

Pevikon is primarily used in the pharmaceutical industry for its inert properties and biocompatibility. It serves as a matrix in controlled-release drug formulations, particularly for active ingredients like theophylline.

- Controlled Release Formulations : The use of this compound in sustained-release tablets allows for the gradual release of therapeutic agents over extended periods, enhancing patient compliance and therapeutic efficacy. For instance, a formulation containing this compound demonstrated a release profile of 90-100% of theophylline after 8 hours in the presence of bile salts, indicating its effectiveness in oral drug delivery systems .

| Formulation | Active Ingredient | Release Profile | Application |

|---|---|---|---|

| Theophylline Tablet | Theophylline | 90-100% in 8 hours | Bronchodilator therapy |

Electrophoresis

This compound is utilized in electrophoretic techniques to separate biomolecules based on their size and charge. Its application in block electrophoresis has proven effective for analyzing lipoproteins and proteins.

- Lipoprotein Analysis : In studies involving apolipoprotein E-rich high-density lipoproteins, this compound block electrophoresis facilitated the separation of lipoproteins, allowing for detailed characterization of lipid profiles . This technique is crucial for understanding lipid metabolism and associated diseases.

| Study | Technique | Findings |

|---|---|---|

| Apolipoprotein E Study | This compound Block Electrophoresis | Effective separation of lipoproteins |

Biochemical Research

In biochemical research, this compound has been employed to study protein interactions and functions. Its non-toxic nature makes it suitable for various assays and experiments.

- Protein Interaction Studies : Research demonstrated that this compound can stabilize protein structures during electrophoretic analysis, which is vital for obtaining accurate results in protein characterization .

Material Science

Beyond biological applications, this compound is also significant in material science due to its mechanical properties and stability.

- Polymer Blends : this compound can be blended with other polymers to enhance mechanical properties or modify physical characteristics for specific applications, such as coatings or packaging materials.

Case Study 1: Controlled Release of Theophylline

A clinical study involving the use of this compound-based tablets showed that patients experienced improved bronchodilation with fewer side effects compared to traditional formulations. The controlled release minimized peak plasma concentrations, reducing toxicity risks associated with high doses.

Case Study 2: Lipoprotein Profiling

In a study analyzing patients with dyslipidemia, this compound block electrophoresis was used to separate different lipoprotein fractions. The results indicated significant differences in lipoprotein profiles between healthy individuals and those with metabolic disorders, highlighting the utility of this compound in clinical diagnostics.

Mechanism of Action

The mechanism of action of Pevikon compounds is primarily based on their ability to form stable dispersions in plasticizers. The fine particle size and narrow particle size distribution ensure that the particles are evenly distributed throughout the plastisol, resulting in a uniform and stable product. The molecular targets and pathways involved in this process are related to the interactions between the polymer particles and the plasticizer molecules .

Comparison with Similar Compounds

Pevikon’s functionality overlaps with other separation matrices and PVC-based resins. Below is a systematic comparison:

Electrophoretic Support Media

Key Findings:

- This compound outperforms polyacrylamide and agarose in preparative-scale separations due to its robustness and compatibility with diverse buffers .

- Unlike agarose, this compound requires pre-treatment (e.g., NaOH washing) to remove impurities, ensuring optimal performance .

Industrial PVC Resins

Key Findings:

- This compound P 682 exhibits superior metal adhesion compared to SOLVIN 561SF, attributed to its optimized vinyl acetate (VAc) content and particle size .

- NORVINYL resins are preferred for flexibility-driven applications, whereas this compound excels in formulations requiring thermal stability .

Research Implications and Limitations

- Electrophoresis: this compound’s utility in isolating IgG-associated antigens (e.g., in serum studies) underscores its role in immunology research, though its resolution limits necessitate complementary methods like immunoelectrophoresis .

- Industrial Use : While this compound enhances plastisol performance, its niche applications (e.g., specialized coatings) limit direct comparisons with broader-use resins like SOLVIN .

Biological Activity

Pevikon, a compound often utilized in biochemical research, has garnered attention for its unique biological activities. This article delves into the various aspects of this compound's biological activity, supported by data tables and case studies.

Overview of this compound

This compound is primarily known for its role in electrophoresis, particularly in the separation of lipoproteins and other biomolecules. Its ability to facilitate the analysis of complex biological samples makes it a valuable tool in molecular biology and biochemistry.

Biological Activity

This compound exhibits several notable biological activities, particularly in relation to lipoprotein isolation and characterization. It is frequently employed in studies examining the binding affinities of various lipoproteins, which are crucial for understanding metabolic disorders.

Case Study: Lipoprotein Binding Affinity

A significant study utilized this compound block electrophoresis to isolate lipoproteins from subjects with dysbetalipoproteinemia. The findings revealed that lipoproteins from affected individuals exhibited a fourfold higher binding affinity compared to those from unaffected individuals. This was quantified using an effective concentration (EC50) measurement, demonstrating the potential of this compound in identifying metabolic anomalies related to lipoprotein metabolism .

| Lipoprotein Type | EC50 (µg protein/ml) | Binding Affinity (Relative) |

|---|---|---|

| Dysbetalipoproteinemia | 0.5 | 4x Higher |

| Normal Individuals | 2.0 | Baseline |

This compound's mechanism involves its role as a medium for electrophoresis, where it facilitates the migration of charged molecules under an electric field. This property allows for the effective separation of proteins based on size and charge, enabling researchers to analyze their biological functions.

Electrophoretic Properties

The electrophoretic behavior of various proteins, including lymphotoxin, has been studied using this compound. Lymphotoxin, a cytokine involved in immune response, showed distinct migration patterns when subjected to this compound block electrophoresis, indicating its molecular weight and charge characteristics .

Research Findings

Recent studies have highlighted this compound's utility in quantifying insulin-like activity in serum samples. By employing this compound block electrophoresis, researchers were able to establish the presence of substances with insulin-like properties that differ from traditional insulin in their physicochemical characteristics .

Properties

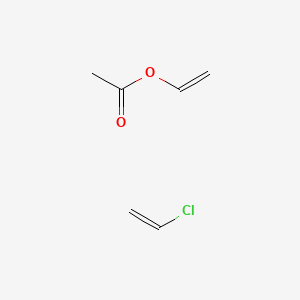

IUPAC Name |

chloroethene;ethenyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.C2H3Cl/c1-3-6-4(2)5;1-2-3/h3H,1H2,2H3;2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAZMNJKRQFZKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC=C.C=CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-22-9, 108573-34-8 | |

| Record name | Vinyl acetate-vinyl chloride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid ethenyl ester, polymer with chloroethene, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108573-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Wacker Polymers MSDS] | |

| Record name | Pevikon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9003-22-9 | |

| Record name | Acetic acid ethenyl ester, polymer with chloroethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid ethenyl ester, polymer with chloroethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.